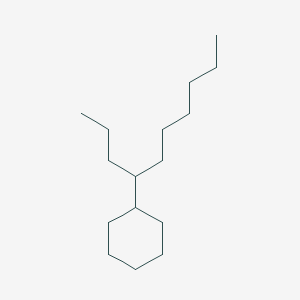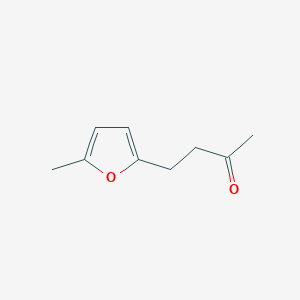
钴;(E)-5-羟基-2,2,6,6-四甲基庚-4-烯-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is a complex organometallic compound that features cobalt as its central metal atom. This compound is notable for its unique structure, which includes a hydroxyl group and a conjugated double bond system. The presence of cobalt imparts distinctive chemical and physical properties, making it a subject of interest in various fields of research and industrial applications.
科学研究应用
Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including magnetic and electronic devices.
作用机制
- The primary target is the polyunsaturated ester itself, where cobalt forms a complex that catalyzes oxygen uptake and enhances the rate of oxygen absorption by the ester .
- Downstream effects include changes in conjugation, isomerization, and the formation of hydroxy and peroxide groups .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the coordination of cobalt with the organic ligand 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one. This can be achieved through various methods, including:
Direct Coordination: Mixing cobalt salts (such as cobalt chloride or cobalt nitrate) with the ligand in an appropriate solvent under controlled temperature and pH conditions.
Ligand Exchange: Using a pre-formed cobalt complex and exchanging its ligands with 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions in batch or continuous flow reactors. The process parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
化学反应分析
Types of Reactions
Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products
Oxidation: Formation of 5-oxo-2,2,6,6-tetramethylhept-4-en-3-one.
Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.
Substitution: Formation of 5-chloro-2,2,6,6-tetramethylhept-4-en-3-one.
相似化合物的比较
Similar Compounds
Cobalt(II) acetylacetonate: Another cobalt complex with similar coordination properties.
Cobalt(III) chloride: A simpler cobalt compound used in various catalytic applications.
Cobalt(II) nitrate: Commonly used in coordination chemistry and as a precursor for other cobalt complexes.
Uniqueness
Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other cobalt complexes. The presence of the hydroxyl group and conjugated double bond system allows for versatile chemical modifications and applications in various fields.
属性
CAS 编号 |
14877-41-9 |
|---|---|
分子式 |
C33H60CoO6 |
分子量 |
611.8 g/mol |
IUPAC 名称 |
cobalt;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/3C11H20O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChI 键 |
KZYDQDGBCQGIHS-UHFFFAOYSA-N |
手性 SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Co] |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co] |
规范 SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


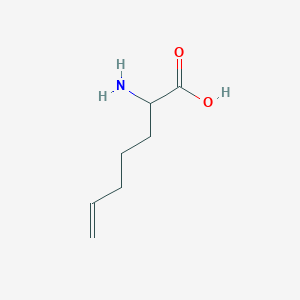
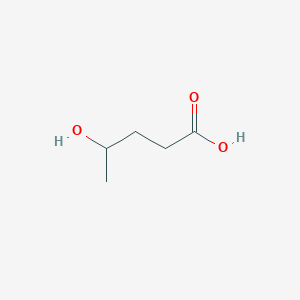
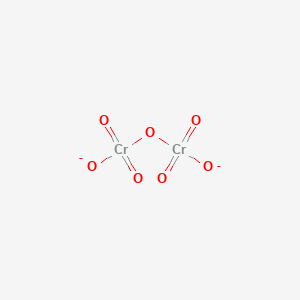
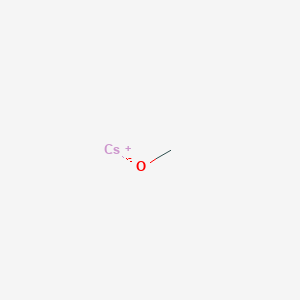
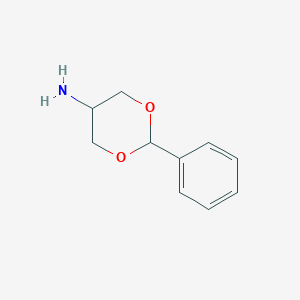
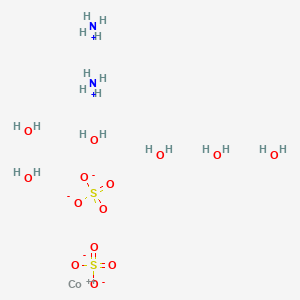

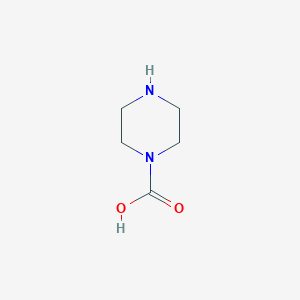
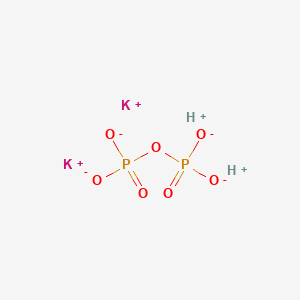
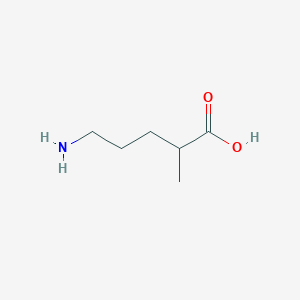
![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)
